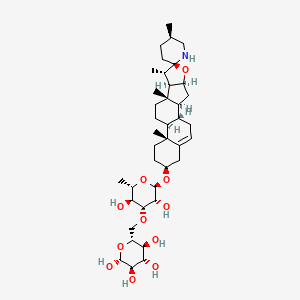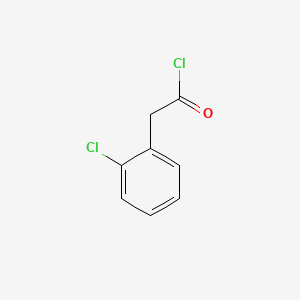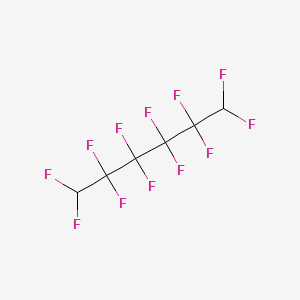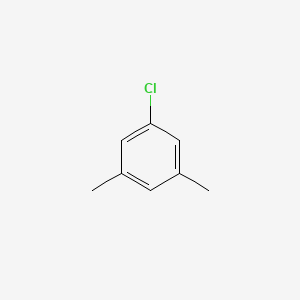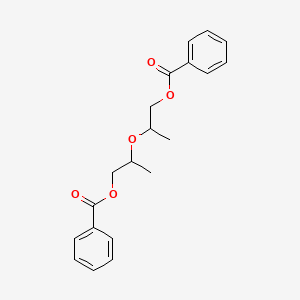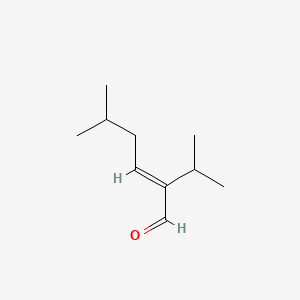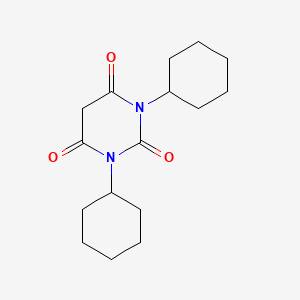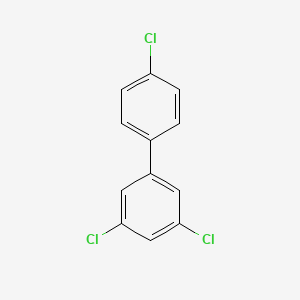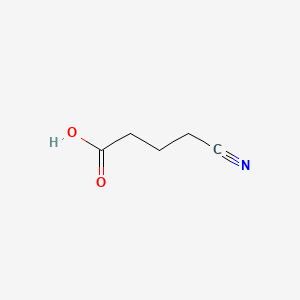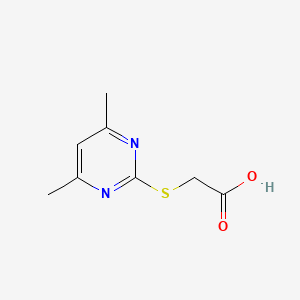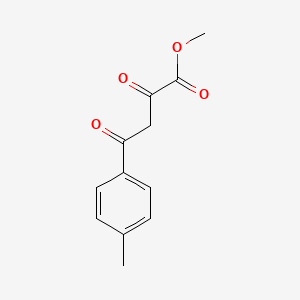
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Overview
Description
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, also known as Methyl 4-methylbenzoate, is a synthetic compound used in a variety of scientific research applications. It is a colorless to pale yellow liquid with a pungent odor. It is a widely used intermediate in organic synthesis and has been used in a variety of laboratory experiments.
Scientific Research Applications
Inhibitory Potential in Enzyme Reactions
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate and its derivatives have been investigated for their potential as enzyme inhibitors. For instance, 4-substituted 2,4-dioxobutanoic acid derivatives have shown potent inhibitory effects in vitro against porcine liver glycolic acid oxidase (Williams et al., 1983).
Role in Synthesis of Complex Molecules
These compounds have been utilized in the synthesis of complex molecules with potential biological applications. For example, the reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene leads to the formation of compounds capable of forming supramolecular structures, which can include large organic and bioorganic molecules (Sheverdov et al., 2017).
Development of Medicinal Compounds
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate and related chemicals have been used in the synthesis of a variety of medicinal compounds. This includes the development of antimicrobial, analgesic, antipyretic, and immunotropic agents (Mar'yasov et al., 2016). Additionally, the design and synthesis of compounds derived from methyl pyridyl-2,4-dioxobutanoates have shown significant in vitro antibacterial and antifungal activities (Elzahhar et al., 2015).
Antiproliferative Activity
Some derivatives have been synthesized to investigate their antiproliferative activities, with potential implications in the field of oncology (Yurttaş et al., 2022).
Utility in Organic Synthesis
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is also valuable in organic synthesis. For instance, its derivatives have been used in the stereoselective synthesis of cyclobutene derivatives and highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Exploration of Molecular Interactions
The interaction of these compounds with metal ions has been explored, particularly in the context of binding to HIV-1 integrase active sites (Ž Verbić et al., 2008).
Antiviral Properties
Some 4-substituted 2,4-dioxobutanoic acid compounds have been identified as inhibitors of influenza virus mRNA synthesis, providing a unique target for antiviral agent development (Tomassini et al., 1994).
properties
IUPAC Name |
methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINBBVVRYVUFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308732 | |
| Record name | methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
CAS RN |
39757-29-4 | |
| Record name | 39757-29-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

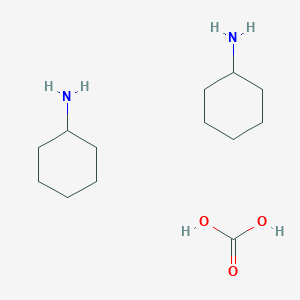
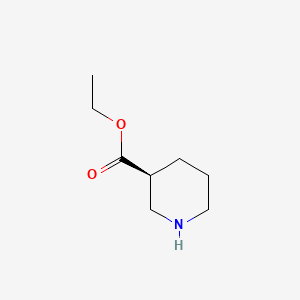
![6-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584053.png)
